molecular formula C11H11NO3 B564448 Methyl 2-(2-oxoindolin-5-YL)acetate CAS No. 109737-05-5

Methyl 2-(2-oxoindolin-5-YL)acetate

Cat. No.: B564448
CAS No.: 109737-05-5
M. Wt: 205.213
InChI Key: KTOPVPVMLRSPHW-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxoindolin-5-yl)acetate (CAS: 109737-05-5) is an indole-derived compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure features a 2-oxoindoline core substituted at the 5-position with a methyl acetate group. The ester group at the 5-position enhances its utility in further derivatization, such as hydrolysis to carboxylic acids or participation in nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 2-(2-oxo-1,3-dihydroindol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)5-7-2-3-9-8(4-7)6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOPVPVMLRSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697381
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109737-05-5
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the deprotonation of 2-oxoindoline at the nitrogen atom using potassium carbonate (K₂CO₃) in acetone. A catalytic amount of potassium iodide (KI) enhances the reactivity of methyl chloroacetate by facilitating the formation of a more electrophilic intermediate. The alkylation occurs selectively at the nitrogen atom, yielding the intermediate ester 2 (Fig. 1).

Reaction Scheme:

2-Oxoindoline+CH3OCOCH2ClK2CO3,KIMethyl 2-(2-oxoindolin-5-yl)acetate\text{2-Oxoindoline} + \text{CH}3\text{OCOCH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Methyl 2-(2-oxoindolin-5-yl)acetate}

Key parameters:

  • Solvent: Acetone (polar aprotic solvent enhances nucleophilicity).

  • Temperature: 60°C for 3 hours.

  • Yield: 90–93% for intermediate esters.

Purification and Characterization

The crude product is purified via column chromatography (MeOH:DCM) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the methyl ester (δ\delta 3.65 ppm) and the indoline carbonyl (δ\delta 171.2 ppm).

Esterification of 2-(2-Oxoindolin-5-YL)Acetic Acid

An alternative route involves synthesizing the carboxylic acid precursor followed by esterification. This method is advantageous for introducing diverse ester groups through modular chemistry.

Synthesis of the Acid Precursor

The acetic acid derivative is prepared via a Henry reaction between 5-nitroisatin and nitromethane, followed by oxidation with potassium permanganate (KMnO₄) in tetrahydrofuran (THF):

Procedure:

  • Henry Reaction: 5-Nitroisatin reacts with nitromethane under basic conditions to form a β-nitro alcohol intermediate.

  • Oxidation: KMnO₄ in THF oxidizes the alcohol to the carboxylic acid.

Yield: 70–85% after recrystallization.

Esterification Catalysts and Conditions

The acid is esterified using methanol in the presence of thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄):

RCOOH+CH3OHSOCl2RCOOCH3+HCl+SO2\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{RCOOCH}3 + \text{HCl} + \text{SO}2

Optimized Conditions:

  • Catalyst: Thionyl chloride (1.2 equiv).

  • Solvent: Chloroform or dichloromethane.

  • Yield: 88–92%.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

Method Yield Reaction Time Scalability Purity
Nucleophilic Alkylation90–93%3–4 hoursHigh≥95%
Acid Esterification88–92%6–8 hoursModerate≥90%

Key Observations:

  • Nucleophilic Alkylation offers superior yields and shorter reaction times, making it preferable for large-scale synthesis.

  • Acid Esterification provides flexibility for derivative synthesis but requires additional steps for acid preparation.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the alkylation step. Preliminary studies report a 15% reduction in reaction time (2.5 hours) with comparable yields (89–91%).

Green Chemistry Approaches

Water-mediated reactions under reflux conditions are being explored to replace organic solvents. Initial trials show modest yields (75–80%) but highlight environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxoindolin-5-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-oxoindolin-5-YL)acetate and its derivatives have shown promising results in inhibiting cancer cell growth. Studies have demonstrated that derivatives synthesized from this structure exhibit significant cytotoxicity against various cancer cell lines, including:

  • Colon Cancer (SW620)
  • Prostate Cancer (PC-3)
  • Lung Cancer (NCI-H23)

Notably, certain derivatives have been reported to be three to five times more cytotoxic than established anticancer agents like PAC-1 . The mechanisms of action often involve inducing apoptosis and disrupting cell cycle progression in cancer cells .

Other Biological Activities

Apart from anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, making them candidates for further development as antimicrobial agents.
  • Antitubercular Activity : Certain studies have indicated potential effectiveness against Mycobacterium smegmatis, suggesting broader applications in infectious disease treatment .

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug development:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that specific modifications to the indoline structure significantly enhanced anticancer activity .
  • Mechanism of Action : Research focused on understanding how these compounds induce apoptosis in cancer cells through specific signaling pathways, providing insights into their potential as therapeutic agents .
  • Synthetic Pathways : Investigations into efficient synthetic routes have revealed methods for producing these compounds with high yields and purity, facilitating further research and development efforts .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between Methyl 2-(2-oxoindolin-5-yl)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
This compound C₁₁H₁₁NO₃ 205.21 5-methyl acetate Intermediate in drug synthesis
Ethyl (1-methyl-2-oxoindolin-3-ylidene)acetate C₁₃H₁₃NO₃ 243.25 3-ylidene group, 1-methyl, ethyl ester Organocatalyzed cycloadditions
N-(2-oxoindolin-5-yl)methanesulfonamide (19) C₉H₁₀N₂O₃S 242.25 5-methanesulfonamide PDK1/Akt pathway inhibitor
Methyl 5-methoxyindole-2-acetate C₁₂H₁₃NO₃ 227.24 5-methoxy, 2-methyl acetate Synthetic intermediate for indole derivatives
FC85 (3Z)-N-(3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide C₂₀H₁₈N₄O₃S 394.45 5-sulfonamide, 3-imidazole-methylene Experimental antitumor agent

Reactivity and Functional Group Analysis

  • This compound : The ester group at the 5-position allows for facile hydrolysis to yield carboxylic acids, making it a versatile intermediate. Its indoline core may participate in hydrogen bonding, influencing crystallinity .
  • Ethyl (1-methyl-2-oxoindolin-3-ylidene)acetate : The α,β-unsaturated ester (ylidene group) at the 3-position acts as a Michael acceptor, enabling [3+2] cycloadditions and epoxidations .
  • N-(2-oxoindolin-5-yl)methanesulfonamide (19) : The sulfonamide group enhances hydrogen-bonding capacity and solubility, critical for protein target engagement in kinase inhibition .

Biological Activity

Methyl 2-(2-oxoindolin-5-YL)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, synthesis, and the results of various studies that highlight its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

This compound is an oxindole derivative characterized by its unique structure, which contributes to its biological activity. The synthesis typically involves nucleophilic substitution reactions and acyl transfer methodologies, yielding various derivatives that can be further evaluated for biological effects.

Synthesis Pathway:

  • Nucleophilic Substitution : The reaction between 2-oxoindoline derivatives and ethyl chloroacetate in the presence of potassium carbonate.
  • Acyl Transfer : Reaction with hydrazine monohydrate to form hydrazides.
  • Aldol Condensation : Final products are obtained through condensation with benzaldehydes or isatins.

This synthetic route has been shown to produce compounds with high yields (90–93%) and moderate overall yields for the final products .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly in relation to its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Compounds derived from this structure have demonstrated notable cytotoxicity against several human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). For instance, one study highlighted that certain derivatives exhibited cytotoxicity three to five times greater than the positive control PAC-1 in these cell lines .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptosis rates upon treatment with these compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium smegmatis, indicating potential applications in treating tuberculosis .
  • Broad-Spectrum Antimicrobial Effects : Other studies have reported antimicrobial activity against a variety of pathogens, suggesting that these compounds could serve as templates for developing new antibiotics .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusKey Findings
AnticancerCompounds showed cytotoxicity superior to PAC-1 across multiple cancer cell lines.
Synthesis & EvaluationHighlighted the synthesis pathway and significant anticancer activity of derivatives.
AntimicrobialDemonstrated antitubercular activity against M. smegmatis.

Case Studies

  • Cytotoxic Evaluation : A study assessed the cytotoxic effects of various synthesized oxindole derivatives on cancer cell lines. The most potent compound was identified as having IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development .
  • Antimicrobial Testing : In vitro assays were conducted to evaluate the effectiveness of synthesized compounds against bacterial strains. Results indicated effective inhibition comparable to established antibiotics, suggesting a viable path for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-(2-oxoindolin-5-yl)acetate?

The synthesis typically involves coupling 5-amino-2-oxindole with methyl chloroacetate or analogous reagents. Key steps include solvent selection (e.g., acetonitrile or DMF), temperature control (0°C for activation, room temperature for coupling), and purification via evaporation and washing (Et₂O/MeOH) . For example, a similar reaction using 2-chloroacetyl chloride with 5-amino-2-oxindole in acetonitrile/DMF achieved 98% yield, though purification requirements may vary based on byproduct formation .

Q. How is structural characterization of this compound performed?

Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming the acetate moiety and indole ring substitution. For instance, characteristic peaks include δ ~3.6 ppm (CH₂COOCH₃) and δ ~170 ppm (ester carbonyl) in ¹³C NMR. Mass spectrometry (MS) further validates molecular weight (205.21 g/mol), as shown in analogous oxindole derivatives .

Q. What methods are recommended for assessing purity and stability under storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and LC-MS are standard. Purity >95% is achievable via recrystallization from methanol or column chromatography . Stability studies should monitor degradation under ambient light, humidity, and temperature using accelerated aging protocols .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during X-ray refinement?

Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters for disordered atoms. For twinned crystals, the BASF parameter in SHELXL refines the twin fraction, while HKLF5 merges overlapping reflections . TLS (Translation-Libration-Screw) models improve thermal motion analysis in high-resolution structures .

Q. What computational strategies predict the physicochemical properties of this compound?

Density functional theory (DFT) calculates polar surface area (PSA) and logP values, critical for bioavailability. For example, analogous oxindoles exhibit PSA ~52 Ų (indicative of moderate membrane permeability) and logP ~0.93 (suggesting hydrophilicity) . Molecular dynamics simulations further assess solvation free energy in aqueous and lipid environments .

Q. How are multi-targeted oxindole derivatives designed using this compound as a scaffold?

Structure-activity relationship (SAR) studies focus on modifying the acetamide side chain. For instance, substituting with dichlorophenyl groups enhances kinase inhibition (e.g., PDK1/Akt pathway) . Biochemical assays (IC₅₀ determination) and molecular docking (PDB: 3O96) validate binding modes .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be analyzed for novel derivatives?

Cross-validate using complementary techniques:

  • ¹H-¹³C HSQC resolves ambiguous proton assignments.
  • High-resolution MS confirms molecular formula discrepancies.
  • X-ray crystallography provides unambiguous structural proof, as demonstrated for related furan-3-yl aminoacetate derivatives .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Ultrasound-assisted reactions reduce reaction times and energy consumption. For example, ultrasound-promoted synthesis of analogous esters achieved 90% yield in 30 minutes versus 24 hours under conventional heating . Solvent-free mechanochemical grinding is another emerging alternative .

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